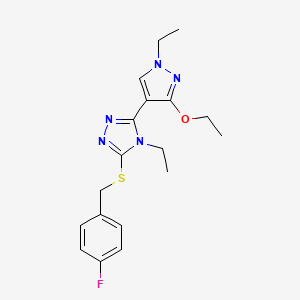
3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C18H22FN5OS and its molecular weight is 375.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole is a compound of significant interest due to its diverse biological activities. It belongs to a class of triazole derivatives known for their pharmacological potential, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1013778-94-3 |
| Molecular Formula | C18H22FN5OS |
| Molecular Weight | 375.5 g/mol |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from pyrazole derivatives. A common approach includes the reaction of 3-(3-ethoxy-1-ethylpyrazol-4-yl) with various thiol compounds to introduce the thioether functionality. The synthetic pathways often utilize catalysts and specific solvents to enhance yield and purity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. In studies assessing their efficacy against various bacterial strains, compounds similar to 3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-5-thio derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain triazole derivatives showed up to 90% inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of this compound has been evaluated in various cancer cell lines. A notable study found that triazole derivatives significantly induced apoptosis in breast cancer cells (MDA-MB-231) through the upregulation of pro-apoptotic factors such as P53 and Bax while downregulating Bcl2 . The compound's ability to inhibit cell proliferation was linked to its interaction with key signaling pathways involved in cancer progression.
Anti-inflammatory Effects
Triazole derivatives have also been shown to possess anti-inflammatory properties. In vitro assays demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .
Case Studies
-
Case Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects of the compound on cancer cell lines.
- Method : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Results : The compound exhibited IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity .
-
Case Study on Antimicrobial Efficacy :
- Objective : Assess the antibacterial activity against clinical isolates.
- Method : Disk diffusion method was employed to evaluate the inhibition zones.
- Results : The compound showed substantial inhibitory effects against multiple bacterial strains, reinforcing its potential as an antibacterial agent .
属性
IUPAC Name |
3-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5OS/c1-4-23-11-15(17(22-23)25-6-3)16-20-21-18(24(16)5-2)26-12-13-7-9-14(19)10-8-13/h7-11H,4-6,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSPPRUJQBSIER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














